METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE
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Overview
Description
METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE is a complex organic compound with a molecular structure that includes multiple functional groups such as an ester, an imide, and a tetrazole ring
Preparation Methods
The synthesis of METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoindole Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Tetrazole Ring: This step often involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE depends on its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds include other esters and amides with isoindole and tetrazole rings. Compared to these compounds, METHYL 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-ACETAMIDO-2-(2H-1,2,3,4-TETRAZOL-5-YL)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-acetamido-5-(1,3-dioxoisoindol-2-yl)-2-(2H-tetrazol-5-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-10(24)18-17(16(27)28-2,15-19-21-22-20-15)8-5-9-23-13(25)11-6-3-4-7-12(11)14(23)26/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,24)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFLQUNRXTZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=NNN=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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